molecular formula C24H39NO3Sn B2996238 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione CAS No. 1079333-56-4

2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione

Cat. No. B2996238
CAS RN: 1079333-56-4
M. Wt: 508.29
InChI Key: HBVALOBXOFQWSP-UHFFFAOYSA-N
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Description

This compound, also known as 2-[(Tributylstannyl)methoxy]-1H-isoindole-1,3(2H)-dione, has a CAS Number of 475680-94-5 . It has a molecular weight of 494.26 and its IUPAC name is 2-(2-((tributylstannyl)methoxy)ethyl)isoindoline-1,3-dione .


Synthesis Analysis

Isoindolines, including this compound, have been synthesized using simple heating and relatively quick solventless reactions . The aim of the synthesis was to develop a green synthesis technique for isoindolines/dioxoisoindolines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;31-3-4-2;/h2-5H,1,6-7H2;31,3-4H2,2H3; .


Chemical Reactions Analysis

The synthesis of this compound involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . Carrying out the reaction without heating leads to the formation of monoacylation products—phthalic acid amides .

Mechanism of Action

The isoindolines synthesized, including this compound, were tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

It is shipped at room temperature and is in liquid form .

Safety and Hazards

The compound has several hazard statements including H301, H302, H312, H315, H319, H332, H335, H410 . Precautionary measures include P261, P262, P264, P270, P273, P280 .

Future Directions

Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-[3-(tributylstannylmethoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO3.3C4H9.Sn/c1-16-8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15;3*1-3-4-2;/h2-3,5-6H,1,4,7-8H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVALOBXOFQWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione

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